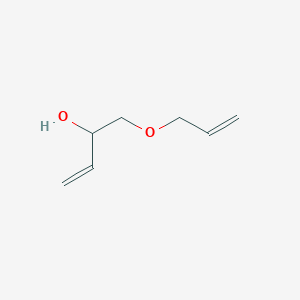

3-Buten-2-ol, 1-(2-propenyloxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Buten-2-ol, 1-(2-propenyloxy)- is an organic compound with the molecular formula C7H12O2 It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond (C=C) within its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-ol, 1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia. This reaction proceeds through the formation of an intermediate, which is then converted to the desired product . Another method involves the Prins reaction, where formaldehyde and isobutene react in the presence of a solid base catalyst such as CsH2PO4 modified HZSM-5 under supercritical CO2 conditions .

Industrial Production Methods

Industrial production of 3-Buten-2-ol, 1-(2-propenyloxy)- typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The choice of solvents, reaction temperatures, and pressures are critical factors in scaling up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Buten-2-ol, 1-(2-propenyloxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces saturated alcohols.

Applications De Recherche Scientifique

3-Buten-2-ol, 1-(2-propenyloxy)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Its derivatives may be explored for potential biological activity and as intermediates in the synthesis of bioactive compounds.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 3-Buten-2-ol, 1-(2-propenyloxy)- exerts its effects involves interactions with various molecular targets. The presence of the hydroxyl group and the double bond allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Buten-2-ol:

1-Buten-3-ol: Another unsaturated alcohol with a different arrangement of the hydroxyl group and double bond.

3-Methyl-3-buten-1-ol:

Uniqueness

This structural feature differentiates it from other similar compounds and expands its utility in various chemical processes .

Activité Biologique

3-Buten-2-ol, 1-(2-propenyloxy)-, also known as 2-methyl-3-buten-2-ol, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for 3-Buten-2-ol, 1-(2-propenyloxy)- is C7H12O2. It is characterized by a double bond and ether functional groups, which are crucial for its biological interactions.

Biological Activity

Research indicates that 3-Buten-2-ol exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that compounds similar to 3-buten-2-ol possess significant antioxidant properties. For instance, the antioxidant activity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where various concentrations of extracts demonstrated a dose-dependent scavenging effect on free radicals. The results indicated that higher concentrations yielded better antioxidant activity, with values reaching up to 64.6% inhibition at optimized concentrations .

2. Anti-inflammatory Effects

In vitro assays have demonstrated that the compound can inhibit protein denaturation, an indicator of anti-inflammatory potential. The study utilized bovine serum albumin (BSA) to evaluate this effect, finding significant inhibition rates at concentrations ranging from 100 mg/mL to 300 mg/mL .

3. Antidiabetic Properties

The antidiabetic activity of 3-buten-2-ol was assessed through the α-amylase inhibition assay. The compound showed promising results by effectively inhibiting starch digestion, suggesting its potential as a therapeutic agent for managing diabetes .

The mechanisms underlying the biological activities of 3-buten-2-ol may involve:

Antioxidant Mechanism:

The antioxidant activity is likely due to the ability of the compound to donate electrons and neutralize free radicals, thus preventing oxidative stress in cells.

Anti-inflammatory Mechanism:

The inhibition of protein denaturation suggests that the compound may stabilize proteins and prevent inflammatory responses at the molecular level.

Antidiabetic Mechanism:

By inhibiting α-amylase, 3-buten-2-ol may reduce glucose absorption in the intestines, thereby lowering postprandial blood sugar levels.

Case Studies

Several studies have explored the biological activity of compounds related to 3-buten-2-ol:

Case Study 1: Antioxidant Activity in Edible Mushrooms

A study on the n-butanol extract of Lentinula edodes (shiitake mushroom) identified various bioactive compounds with significant antioxidant and anti-inflammatory properties. The results highlighted that certain metabolites could serve as potential therapeutic agents against oxidative stress-related diseases .

Case Study 2: In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of 3-buten-2-ol derivatives with various biological targets. These studies indicated favorable interactions with enzymes involved in inflammation and diabetes management .

Data Table: Biological Activities of 3-Buten-2-ol

| Activity Type | Method Used | Concentration Range | Results |

|---|---|---|---|

| Antioxidant | DPPH Assay | 100 - 300 mg/mL | Up to 64.6% inhibition |

| Anti-inflammatory | Protein Denaturation Assay | 100 - 300 mg/mL | Significant inhibition observed |

| Antidiabetic | α-Amylase Inhibition Assay | Various | Effective starch digestion inhibition |

Propriétés

Numéro CAS |

78735-39-4 |

|---|---|

Formule moléculaire |

C7H12O2 |

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

1-prop-2-enoxybut-3-en-2-ol |

InChI |

InChI=1S/C7H12O2/c1-3-5-9-6-7(8)4-2/h3-4,7-8H,1-2,5-6H2 |

Clé InChI |

HAYWTRUNHVDULK-UHFFFAOYSA-N |

SMILES canonique |

C=CCOCC(C=C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.